1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride
Description
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride is a pyrimidinone derivative characterized by a 2-aminoethyl substituent at the N1 position and methyl groups at the C4 and C6 positions. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-5-7(2)11(4-3-9)8(12)10-6;;/h5H,3-4,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGCBBKLHFRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure and has been investigated for various pharmacological properties, including antimicrobial and antitumor activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Structure and Composition
- Chemical Formula : C₈H₁₅Cl₂N₃O
- Molecular Weight : 240.13 g/mol
- CAS Number : 1185712-25-7
- SMILES Notation : O=C1N(CCN)C(C)=CC(C)=N1.Cl.Cl
Physical Properties
| Property | Value |
|---|---|
| Form | Solid |
| Purity | ≥ 97% |
| Hazard Classification | Acute Tox. 4 Oral |
| Storage Class | 11 - Combustible Solids |
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone exhibit significant antimicrobial properties. A study published in PubMed demonstrated that various derivatives of pyrimidine showed both antibacterial and antifungal activities. Particularly, compounds derived from similar structures displayed comparable efficacy to established antimicrobial agents, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .
Case Study: Synthesis and Evaluation
In a study focusing on the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine derivatives, it was found that several compounds exhibited notable antibacterial effects against common pathogens. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing promising results against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
The potential antitumor effects of pyrimidine derivatives have also been explored. A related study highlighted the cytotoxic effects of certain pyrimidine compounds on various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, studies have indicated that similar pyrimidine derivatives can inhibit glutathione reductase, an enzyme crucial for maintaining cellular redox balance, thereby leading to increased oxidative stress in target cells .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Antibacterial Activity | Antifungal Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Promising |
| 1-substituted amino-4,6-dimethyl-2-oxo-pyridine derivatives | High | High | Moderate |
| Novel pyrimidine compounds with antimony complexes | High | Moderate | High |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Pyrimidinone Derivatives
- 1-Methyl-2(1H)-pyrimidinone (1MP): Lacks the 2-aminoethyl and 4,6-dimethyl substituents. It serves as a model for DNA lesion studies due to its hydrogen-abstraction capabilities under UV light, with bimolecular rate constants of ~10⁴ M⁻¹ s⁻¹ in alcohols and carbohydrates .
- Ferimzone (4,6-dimethyl-2(1H)-pyrimidinone (1-(2-methylphenyl)ethylidene)hydrazone): Contains a hydrazone moiety and methylphenyl group, distinguishing it from the target compound. Used as a pesticide, highlighting the role of substituents in dictating biological activity .
- 1-(β-D-Ribofuranosyl)-2(1H)-pyrimidinone (Zebularine): Features a ribofuranosyl group instead of the aminoethyl chain. Demonstrates intramolecular hydrogen abstraction, suggesting that substituent flexibility influences reactivity .
Aminoethyl-Substituted Analogues
- 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate: Shares the 2-aminoethyl group and dihydrochloride salt but replaces the pyrimidinone core with a nitroimidazole ring. Exhibits higher solubility in water (mp 195°C), indicating salt forms improve hydrophilicity .
- Dopamine Hydrochloride (4-(2-Aminoethyl)pyrocatechol hydrochloride): Contains a catechol ring instead of a pyrimidinone. Freely soluble in water and methanol, emphasizing the role of aromatic systems in solubility and pharmacological activity (e.g., cardiovascular drugs) .
Physicochemical Properties
Reactivity and Functional Comparisons
- However, the 2-aminoethyl group may alter reaction kinetics or pathways .
- Salt-Driven Reactivity: The dihydrochloride salt likely enhances protonation of the aminoethyl group, increasing electrophilicity compared to neutral analogs like ferimzone .
Q & A
Basic: What are the established synthetic routes for 1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride?
Answer:
The compound can be synthesized via a multi-step route involving:
Preparation of 2-amino-4,6-dimethyl nicotinamide from ethyl cyanoacetate through intermediates like malonamamidine hydrochloride .
Condensation with substituted aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, followed by oxidation to yield pyrido[2,3-d]pyrimidin-4(1H)-ones .
Introduction of the 2-aminoethyl group via reductive amination or nucleophilic substitution. Final dihydrochloride formation is achieved by treating the free base with HCl under controlled pH (4–6) to ensure salt stability .
Key Considerations:
- Use anhydrous conditions during alkylation steps to avoid side reactions.
- Monitor oxidation reactions (e.g., with KMnO₄ or CrO₃) via TLC to prevent over-oxidation .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:
Predict intermediates and transition states to identify energy-efficient pathways .
Simulate solvent effects and catalyst interactions to enhance regioselectivity during pyrimidinone ring formation.
Integrate machine learning to analyze historical reaction data (e.g., yields, byproducts) and recommend optimal conditions (temperature, solvent, stoichiometry) .
Example Workflow:
- Use Gaussian or ORCA for DFT calculations to model the oxidation of dihydropyrimidinones.
- Apply Bayesian optimization to screen reaction parameters, reducing trial-and-error experimentation by ~40% .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- HPLC-PDA:
- Purity >98% confirmed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced: How to resolve contradictions in reported pharmacological activities of pyrimidinone derivatives?
Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., cell lines, pH, serum content).
- Structural heterogeneity (e.g., substituent effects on bioavailability).
Methodological Solutions:
- Standardize assays using guidelines like OECD 423 for acute toxicity or CLSI M07 for antimicrobial activity .
- Conduct structure-activity relationship (SAR) studies with controlled modifications (e.g., replacing the 4,6-dimethyl groups with halogens) to isolate pharmacological drivers .
Case Study:
Inconsistent antimicrobial results may stem from solubility differences. Use logP calculations (e.g., XLogP3) to correlate hydrophobicity with activity .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability:
- Degrades under UV light (λ >300 nm) via ring-opening reactions.
- Hydrolytically stable in pH 3–6; decomposes in alkaline conditions (>pH 8) .
- Storage:
- Store at 2–8°C in amber glass vials under nitrogen.
- Use desiccants (e.g., silica gel) to prevent hydration of the hydrochloride salt .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer:
The pyrimidinone ring’s electron-deficient nature directs nucleophilic attacks to:
C2 Carbonyl: Reacts with amines or hydrazines to form hydrazones or amides.
C5 Position: Activated by methyl groups for electrophilic substitutions (e.g., nitration) .
Experimental Validation:
- Kinetic studies (e.g., stopped-flow UV-Vis) show pseudo-first-order kinetics for amine substitutions at C2 (k = 0.15 min⁻¹ at 25°C) .
Advanced: How to design derivatives with enhanced blood-brain barrier (BBB) penetration?
Answer:
- Modifications:
- In Silico Tools:
Case Study:
A methyl-to-trifluoromethyl substitution at C4 increased BBB permeability by 2.3-fold in rat models .
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
